molecular formula C20H22ClN5O4S2 B11304761 N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11304761
M. Wt: 496.0 g/mol
InChI Key: CPRRQZBZDFXEIX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions: The triazole ring is then subjected to substitution reactions to introduce the methylsulfonyl and phenylamino groups.

    Coupling with Acetamide: The final step involves coupling the substituted triazole with N-(3-chloro-4-methoxyphenyl)acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Azides, nitriles.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antifungal, and anticancer agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Employed in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: Inhibits enzymes involved in inflammatory pathways.

    Receptor Binding: Binds to specific receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction Pathways: Interferes with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(5-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of both methylsulfonyl and phenylamino groups. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C20H22ClN5O4S2

Molecular Weight

496.0 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22ClN5O4S2/c1-25-18(12-26(32(3,28)29)15-7-5-4-6-8-15)23-24-20(25)31-13-19(27)22-14-9-10-17(30-2)16(21)11-14/h4-11H,12-13H2,1-3H3,(H,22,27)

InChI Key

CPRRQZBZDFXEIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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